molecular formula C23H28N4O5 B2762597 N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide CAS No. 1236259-74-7

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide

Cat. No.: B2762597
CAS No.: 1236259-74-7
M. Wt: 440.5
InChI Key: NAHNMDROIQNXMX-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide is a complex organic compound with a molecular formula of C23H28N4O5 and a molecular weight of 440.5. This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperidine ring, and a cycloheptyl group. It is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazole ring.

    Sulfonylation: The benzoxazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the sulfonylated benzoxazole derivative.

    Acetamide Formation: Finally, the cycloheptyl group is introduced, and the acetamide moiety is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-triethoxyphenyl)formamido]propanamide: shares structural similarities with other benzoxazole and piperidine derivatives.

Uniqueness

    Structural Uniqueness: The combination of the benzoxazole ring, piperidine ring, and cycloheptyl group makes it unique compared to other compounds.

    Functional Uniqueness: Its specific functional groups and their arrangement contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-5-30-18-12-15(13-19(31-6-2)20(18)32-7-3)22(29)24-14(4)21(28)27-23-25-16-10-8-9-11-17(16)26-23/h8-14H,5-7H2,1-4H3,(H,24,29)(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNMDROIQNXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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